5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-3306 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiochromone core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of RO-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
RO-3306 undergoes various chemical reactions, including:
Oxidation: RO-3306 can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert RO-3306 to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the RO-3306 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
RO-3306 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 1 and its effects on cell cycle progression.
Biology: Employed in cell biology to synchronize cells at specific stages of the cell cycle for experimental purposes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to halt cell division.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
RO-3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, effectively arresting cells in the G2/M phase. The molecular targets include the ATP-binding site of cyclin-dependent kinase 1, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
RO-3306: Inhibits cyclin-dependent kinase 1.
Purvalanol A: Inhibits cyclin-dependent kinases 1, 2, and 4.
Roscovitine: Inhibits cyclin-dependent kinases 1, 2, 5, 7, and 9.
Uniqueness
RO-3306 is unique in its high selectivity for cyclin-dependent kinase 1, making it a valuable tool for studying the specific role of this kinase in cell cycle regulation. Its selectivity also reduces off-target effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)NCC4=CC=CS4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)NCC4=CC=CS4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.